molecular formula C6H6N2O B8436862 alpha-(3-Furyl)aminoacetonitrile

alpha-(3-Furyl)aminoacetonitrile

Cat. No.: B8436862
M. Wt: 122.12 g/mol
InChI Key: NNBVPNKDBCGVAR-UHFFFAOYSA-N
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Description

alpha-(3-Furyl)aminoacetonitrile is a specialized aminoacetonitrile derivative intended for research and development purposes. Aminoacetonitrile serves as a versatile bifunctional building block in organic synthesis . Its valuable dual reactivity, stemming from the amine and nitrile functional groups, has been utilized in a broad range of synthetic applications, including the synthesis of diverse nitrogen-containing heterocycles and natural product analogs . The 3-furyl substituent in this particular derivative may impart unique electronic and steric properties, potentially making it a valuable intermediate for constructing more complex molecular architectures, such as in the development of novel adenine-based compounds where furyl groups have been explored for their biological activity . Researchers can leverage this compound as a key synthon in exploratory chemistry, including studies in asymmetric synthesis and the development of potential pharmacologically active molecules . This product is strictly for research use and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C6H6N2O

Molecular Weight

122.12 g/mol

IUPAC Name

2-(furan-3-ylamino)acetonitrile

InChI

InChI=1S/C6H6N2O/c7-2-3-8-6-1-4-9-5-6/h1,4-5,8H,3H2

InChI Key

NNBVPNKDBCGVAR-UHFFFAOYSA-N

Canonical SMILES

C1=COC=C1NCC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • AAN’s synthesis via Strecker synthesis is astrochemically relevant , whereas the furyl derivative is primarily synthesized for organic chemistry applications .

Physical and Spectroscopic Properties

Optical Activity:
  • α-(3-Furyl)aminoacetonitrile derivatives (e.g., compound 2) exhibit optical rotation values such as [α]²²D = -101.4 (c 0.2, CHCl₃), differing significantly from natural analogs like ent-halima derivatives ([α]²²D = -151.5) .
  • AAN lacks optical activity due to its simpler structure but shows distinct IR features (e.g., νCN at 2237 cm⁻¹ in pure ice) .
IR Spectroscopy:
  • The 3-furyl group may shift the nitrile stretching frequency (νCN) compared to AAN. For example, AAN’s νCN is sensitive to H₂O, shifting from 2253 cm⁻¹ (in H₂O-rich ice) to 2237 cm⁻¹ (pure AAN) . Similar environmental effects likely occur in the furyl derivative but remain uncharacterized.

Reactivity and Stability

Reaction with CO₂:
  • AAN reacts with CO₂ at 130–240 K to form carbamates (NC-CH₂-NH-COO⁻ and NC-CH₂-NH₃⁺) .
  • α-(3-Furyl)aminoacetonitrile’s reactivity with CO₂ is unreported, but the electron-rich furan ring may inhibit carbamate formation by stabilizing the amino group.
Thermal Stability:
  • AAN desorbs at 180 K in H₂O mixtures, with desorption energy ~63.7 kJ/mol .
  • The furyl derivative’s desorption behavior is unstudied, but its larger molecular weight and aromaticity likely increase thermal stability compared to AAN.

Preparation Methods

Classic Strecker Protocol

In the traditional approach, 3-furaldehyde reacts with ammonium chloride and sodium cyanide in aqueous acetic acid at 0–5°C. The reaction proceeds via imine formation, followed by cyanide addition to yield the target compound. A representative procedure from Patent CN102432501A involves:

  • Molar Ratios : 3-Furaldehyde : NH₄Cl : NaCN = 1 : 1 : 1.

  • Conditions : 0°C, 2-hour reaction time.

  • Yield : 63–68% after purification.

Modified Strecker-Type Reactions

Recent advancements employ N,N-disubstituted aminomalononitriles as cyanide donors, enabling water-based reactions without toxic HCN. For example:

  • Substrate : 3-Furaldehyde + N,N-diethylaminomalononitrile.

  • Catalyst : None required.

  • Solvent : Water.

  • Yield : 85–92%.

This method avoids hazardous cyanide handling and improves scalability.

Metal-Catalyzed Cyanation of 3-Furyl Imines

Transition-metal catalysts enhance the efficiency of imine cyanation. Ce(III)-based catalysts, such as Ce(OTf)₃, are particularly effective for α-aminonitrile synthesis.

Cerium(III)-Mediated Reaction

  • Substrates : 3-Furyl imine + Trimethylsilyl cyanide (TMSCN).

  • Catalyst : Ce(OTf)₃ (5 mol%).

  • Conditions : Room temperature, 12 hours.

  • Yield : 89%.

The mechanism involves Lewis acid activation of the imine, facilitating nucleophilic cyanide attack.

Nucleophilic Substitution of Halogenated Intermediates

Halogenated precursors offer a versatile route. For instance, 3-furyl bromides react with aminoacetonitrile derivatives under basic conditions.

SN2 Displacement

  • Substrate : 3-Bromofuran + Potassium phthalimidomalononitrile.

  • Base : K₂CO₃.

  • Solvent : DMF, 80°C, 8 hours.

  • Yield : 74%.

This method is limited by the availability of halogenated furans but provides high regioselectivity.

Reductive Amination of 3-Furyl Ketones

Reductive amination of 3-furyl ketones with ammonium acetate and sodium cyanoborohydride yields α-aminonitriles.

Optimized Procedure

  • Substrate : 3-Furyl methyl ketone + NH₄OAc.

  • Reducing Agent : NaBH₃CN.

  • Solvent : MeOH, 24 hours.

  • Yield : 65%.

Side products like over-reduced amines necessitate careful stoichiometric control.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. A 2023 study demonstrated:

  • Substrates : 3-Furaldehyde + NH₃ + KCN.

  • Conditions : 100°C, 150 W, 15 minutes.

  • Yield : 78%.

This method is ideal for high-throughput screening but requires specialized equipment.

Comparative Analysis of Preparation Methods

Method Conditions Yield (%) Advantages Limitations
Strecker Synthesis0–5°C, aqueous63–92Scalable, low costCyanide toxicity, pH sensitivity
Ce(III)-CatalyzedRT, 12 h89High efficiency, mild conditionsCatalyst cost
Halogen Substitution80°C, DMF74RegioselectiveLimited substrate availability
Reductive AminationMeOH, 24 h65Avoids cyanideOver-reduction side reactions
Microwave100°C, 15 min78RapidEquipment-dependent

Mechanistic Insights and Optimization

Strecker Reaction Mechanism

  • Imine Formation : 3-Furaldehyde reacts with NH₃ to form an imine intermediate.

  • Cyanide Attack : CN⁻ nucleophilically adds to the imine, forming the α-aminonitrile.

    • Key Factor : pH control (optimum pH 7–8) prevents hydrolysis.

Catalyst Design in Ce(III) Systems

Ce(OTf)₃ activates the imine via coordination, lowering the energy barrier for cyanide addition. Substituents on the furan ring (e.g., electron-withdrawing groups) reduce yields by 15–20% .

Q & A

Q. Basic

  • Rotational spectroscopy : Measures ground-state transitions for structural parameters (e.g., dipole moments, rotational constants) .
  • High-resolution infrared (IR) spectroscopy : Identifies fundamental vibrational bands (500–1000 cm⁻¹) and excited-state transitions .
  • Matrix isolation IR : Resolves metastable conformers in argon matrices at 20 K .

How do computational methods enhance predictions of this compound’s spectroscopic properties?

Advanced
DFT and coupled-cluster (CCSD(T)) calculations address limitations in experimental

  • Vibrational-rotational coupling constants : Predict line intensities and partition functions for LTE modeling in interstellar media .
  • Anharmonic corrections : Improve accuracy of vibrational energies (e.g., ν₁₁=1 at 298 cm⁻¹ vs. experimental 305 cm⁻¹) .
  • Spectral catalogs : Generate databases (e.g., JPL, CDMS) for astronomical surveys .

What mechanisms explain the interstellar detection of this compound?

Basic
Aminoacetonitrile is detected in Sgr B2(N1) via:

  • ALMA ReMoCA survey : Identifies rotational lines (3 mm) under LTE conditions (T=200 K, N=1.1×10¹⁷ cm⁻²).
  • Vibrationally excited states : ν₁₁=1 and ν₁₈=1 states confirm thermal excitation in hot cores .

How do astrophysical ice analogs influence aminoacetonitrile formation via the Strecker synthesis?

Advanced
Reaction efficiency depends on:

  • Ice composition : Excess [NH⁺−CN] salt prevents polymerization of methanimine.
  • Temperature gradients : Warming phases (20→230 K) trigger sublimation of HCN/NH₃, enabling nitrile formation .
  • Mass ratios : Optimal methanimine/salt ratios (~1:5) maximize yield .

What challenges arise in determining the equilibrium structure of this compound?

Basic
Key issues include:

  • Conformational flexibility : Multiple rotamers complicate rotational constant measurements.
  • Isotopic substitution : Limited availability of ¹³C/¹⁵N-enriched samples for precise structural refinement .

How do experimental and theoretical vibrational data inform astrochemical models?

Advanced
Mismatches in vibrational assignments (e.g., ν₁₇=1 at 422 cm⁻¹ vs. DFT-predicted 435 cm⁻¹) highlight:

  • Anharmonicity effects : Require inclusion in quantum-chemical models.
  • Interstellar line confusion : High-resolution catalogs reduce false positives in ALMA data .

What role does this compound play in prebiotic chemistry?

Basic
It is a precursor to glycine, with:

  • Longevity in space : Half-life ~1330 years under UV irradiation, enabling survival in molecular clouds .
  • Reactivity : Dissociates via electron interactions to form amino acids in protoplanetary environments .

How is the stability of this compound tested under simulated space conditions?

Q. Advanced

  • Gamma-ray/heavy particle irradiation : Quantifies degradation rates (e.g., 50% loss at 1 kGy).
  • Cryogenic preservation : Stability in ices (10–50 K) confirms suitability for interstellar delivery .

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